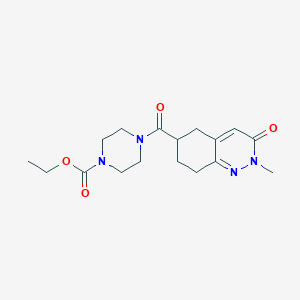
Ethyl 4-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carbonyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H24N4O4 and its molecular weight is 348.403. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carbonyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a piperazine ring substituted with an ethyl ester and a hexahydrocinnoline moiety. The presence of the carbonyl group suggests potential reactivity that could influence its biological activity.
Antimicrobial Activity
Studies have indicated that derivatives of hexahydrocinnoline compounds exhibit antimicrobial properties . For instance, Balogh et al. (1980) demonstrated that similar compounds showed significant antimicrobial activity against various bacterial strains. This suggests that this compound may share this property.
Anticancer Potential
Research indicates that compounds with similar structures can inhibit glycolytic pathways in cancer cells, potentially leading to reduced tumor growth. For example, Ross (1966) noted that certain derivatives could inhibit energy production in cancerous cells. This mechanism could be explored further to determine if this compound exhibits similar anticancer effects.
Neuroprotective Effects
Recent studies have suggested that piperazine derivatives may possess neuroprotective properties . A study by Chen et al. (2021) indicated that certain piperazine-based compounds could protect neuronal cells from oxidative stress and apoptosis. This opens avenues for investigating the neuroprotective potential of this compound.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The carbonyl group in the structure may interact with key enzymes involved in metabolic pathways.
- Formation of Hydrogen Bonds : The compound’s ability to form hydrogen bonds can enhance its interaction with biological macromolecules.
- Antioxidant Activity : Similar compounds have been shown to scavenge free radicals and reduce oxidative stress.
Case Studies
A review of relevant literature reveals several case studies focusing on related compounds:
| Study | Findings |
|---|---|
| Balogh et al. (1980) | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Chen et al. (2021) | Showed neuroprotective effects in cellular models exposed to oxidative stress. |
| Ross (1966) | Suggested inhibition of glycolysis in cancer cells leading to reduced energy production. |
Propriétés
IUPAC Name |
ethyl 4-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-3-25-17(24)21-8-6-20(7-9-21)16(23)12-4-5-14-13(10-12)11-15(22)19(2)18-14/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJGWFIODQDLOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCC3=NN(C(=O)C=C3C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













